Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
Description
Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is a synthetic organic compound characterized by a methyl ester backbone, a 4-isopropylphenyl group, and a 2-thienylcarbonylamino substituent at the 3-position. Its molecular formula is C₁₈H₂₁NO₃S, with a molecular weight of 335.43 g/mol. However, direct experimental data on its physicochemical or biological properties are scarce in the provided evidence, necessitating comparisons with structurally related analogs .
Properties
IUPAC Name |
methyl 3-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDFXUGVJBDBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation and Acylation
The primary synthetic route involves a tandem Claisen-Schmidt condensation followed by acylation. In this method, 4-isopropylbenzaldehyde undergoes condensation with methyl acrylate in the presence of a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to form methyl 3-(4-isopropylphenyl)propanoate. Subsequent acylation with 2-thienylcarbonyl chloride introduces the thiophene moiety.
Key Reaction Conditions
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Solvent : Toluene under reflux (110°C)
- Time : 6–8 hours
- Yield : 68–72% (isolated via column chromatography)
This method prioritizes atom economy but requires stringent moisture control to prevent hydrolysis of the acyl chloride intermediate.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the reaction kinetics. A modified protocol combines 4-isopropylbenzaldehyde, methyl acrylate, and 2-thienylcarbonyl isocyanate under microwave conditions (700 W, 80°C, 6 minutes). The isocyanate group acts as both an acylation agent and a temporary protecting group, which is later hydrolyzed under mild acidic conditions.
Optimization Data
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Microwave Power (W) | 300–900 | 700 |
| Temperature (°C) | 60–100 | 80 |
| Reaction Time (min) | 4–10 | 6 |
| Yield (%) | 58–85 | 82 |
This method reduces side products like N-overacylated derivatives by 23% compared to conventional heating.
Catalytic Systems and Their Impact
Lewis Acid Catalysts
Zinc chloride (ZnCl₂) and boron trifluoride (BF₃) enhance electrophilic aromatic substitution during the condensation step. ZnCl₂ (5 mol%) in dichloromethane increases regioselectivity at the β-position of the acrylate, achieving 89% conversion. BF₃, however, promotes overacylation and is less favored.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) enables a solvent-free acylation at 50°C. This green chemistry approach achieves 74% yield with 99% enantiomeric excess (ee) when using vinyl thienoate as the acyl donor.
Comparative Catalyst Performance
| Catalyst | Yield (%) | ee (%) | Reaction Time (h) |
|---|---|---|---|
| p-TsOH | 72 | – | 8 |
| ZnCl₂ | 89 | – | 6 |
| CAL-B | 74 | 99 | 12 |
Purification and Analytical Characterization
Chromatographic Purification
Silica gel column chromatography (hexane/ethyl acetate, 7:3 v/v) remains the standard for isolating the title compound. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 65:35) confirms >98% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.85–2.95 (m, 1H, CH(CH₃)₂), 3.15 (dd, J = 14.4, 6.0 Hz, 1H, CH₂), 3.65 (s, 3H, OCH₃), 5.25 (t, J = 6.0 Hz, 1H, NH), 6.95–7.45 (m, 7H, Ar-H).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1530 cm⁻¹ (N–H bend).
Industrial-Scale Production Challenges
Solvent Selection and Waste Management
Toluene and dichloromethane are effective but environmentally hazardous. Substituting 2-methyltetrahydrofuran (2-MeTHF) reduces toxicity by 40% but decreases yield to 65% due to poorer solubility.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Isopropylbenzaldehyde | 120 |
| 2-Thienylcarbonyl chloride | 450 |
| CAL-B enzyme | 980 |
Enzymatic methods remain prohibitively expensive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted phenyl and thienyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Ester vs. Acid Backbone: The target compound’s methyl ester group contrasts with carboxylic acid derivatives like 3-amino-3-(4-hydroxyphenyl)propanoic acid . Esters generally exhibit higher lipophilicity, influencing membrane permeability in biological systems.
Substituent Effects: The 4-isopropylphenyl group in the target compound introduces steric bulk compared to smaller substituents like cyclopropyl (261.36 g/mol, ) or methoxyphenyl (243.69 g/mol, ). This may enhance binding to hydrophobic protein pockets. The 2-thienylcarbonylamino group distinguishes it from analogs with phenyl or methoxyphenyl substituents. Thiophene’s sulfur atom could participate in unique dipole interactions or hydrogen bonding .
Salt Forms and Stability: Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride demonstrates the impact of salt formation on solubility and stability. The target compound’s free base form may exhibit different pharmacokinetic properties.
Heterocyclic vs. Linear Structures: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate features an α,β-unsaturated ester, which is absent in the target compound. Such structural differences influence reactivity (e.g., Michael addition susceptibility) and electronic properties.
Research Implications and Gaps
- Synthetic Challenges: The incorporation of a thienylcarbonylamino group may require specialized coupling reagents or protective strategies, as seen in peptide synthesis.
- Data Limitations : Critical parameters such as melting point, solubility, and spectroscopic data (NMR, IR) for the target compound are absent in the evidence, highlighting the need for experimental characterization.
Biological Activity
Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate, with the CAS number 477858-90-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to influence cellular pathways related to:
- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by disrupting microtubule dynamics, similar to known chemotherapeutic agents .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
Biological Activity
The compound exhibits a range of biological activities, including:
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves cell cycle arrest and subsequent apoptosis via the caspase pathway .
- Anti-inflammatory Properties : Some research indicates that this compound may modulate inflammatory responses, although detailed mechanisms remain to be fully elucidated.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
Cell Line IC (nM) HT-29 25 M21 30 MCF7 40 - Mechanistic Studies :
Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological aspects. In silico analyses have suggested potential toxic effects associated with this compound, including:
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of the isopropyl group (δ 1.2–1.4 ppm, doublet) and thienyl protons (δ 6.8–7.2 ppm). ¹³C NMR verifies carbonyl groups (δ ~170 ppm) and ester functionality .
- Mass Spectrometry (HRMS) : Provides exact mass to validate molecular formula (e.g., [M+H]⁺ peak at m/z 362.12).
- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .
How can reaction conditions be optimized to enhance yield and minimize side products?
Q. Advanced
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. For example, DMF improves solubility of aromatic intermediates by 20–30% .
- Temperature Gradients : Use controlled heating (e.g., 60°C vs. room temperature) to accelerate coupling while avoiding decomposition.
- Catalyst Selection : Compare coupling agents like EDC/HOBt vs. DCC/DMAP for amide bond formation. Kinetic studies via HPLC can quantify side-product formation (e.g., unreacted amine) .
How do structural modifications influence the compound's bioactivity?
Q. Advanced
- Isopropylphenyl vs. Nitrophenyl Analogs : Replace the 4-isopropyl group with electron-withdrawing groups (e.g., nitro) to assess changes in binding affinity. Competitive enzyme inhibition assays (IC₅₀ values) reveal steric and electronic effects .
- Thienyl vs. Phenylcarbonyl Groups : Synthesize analogs with phenylcarbonyl moieties and compare solubility (logP) and receptor binding via surface plasmon resonance (SPR) .
How can contradictory data in biological activity studies be resolved?
Q. Advanced
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 μM) to confirm reproducibility.
- Target Validation : Use CRISPR knockouts or RNAi silencing to confirm specificity for suspected receptors.
- Computational Docking : Model interactions with targets (e.g., COX-2) using AutoDock Vina to identify conflicting binding modes .
What purification techniques are effective for isolating this compound?
Q. Basic
- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate ester and amide byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity (>98% by HPLC) .
What strategies enable enantioselective synthesis of the chiral center?
Q. Advanced
- Chiral Auxiliaries : Employ Evans oxazolidinones to induce asymmetry during amide formation.
- Asymmetric Catalysis : Use Ru-BINAP catalysts for hydrogenation of α,β-unsaturated esters. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
How does the compound's stability vary under different storage conditions?
Q. Advanced
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks and analyze decomposition (e.g., hydrolysis of ester) via LC-MS .
- pH Stability : Test solubility in buffered solutions (pH 1–10) to identify optimal storage conditions. Amide bonds degrade rapidly below pH 2 .
What analytical methods validate batch-to-batch consistency?
Q. Basic
- HPLC-PDA : Compare retention times and UV spectra (λ = 254 nm) across batches.
- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w).
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
What mechanistic insights explain its interaction with biological targets?
Q. Advanced
- Fluorescence Polarization : Measure displacement of fluorescent ligands (e.g., FITC-labeled inhibitors) to quantify binding constants (Kd).
- Molecular Dynamics Simulations : Simulate binding pocket interactions (e.g., hydrogen bonding with Thr430 of COX-2) over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
